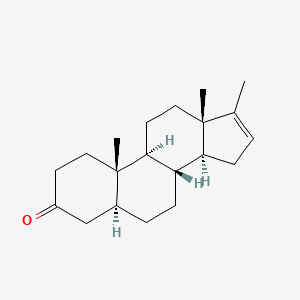
17-Methyl-Androstenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyl-Androstenone is a synthetic steroidal compound derived from androstenedione. It is known for its androgenic properties and is often used in scientific research to study hormonal pathways and their effects on various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-Androstenone typically involves the methylation of androstenedione. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Methyl-Androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives with altered biological activity.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Production of 17-hydroxy derivatives.
Substitution: Generation of various substituted androstenone derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
17-Methyl-Androstenone is widely used in scientific research due to its androgenic properties. Some of its applications include:
Chemistry: Studying the synthesis and reactivity of steroidal compounds.
Biology: Investigating hormonal pathways and their effects on cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Used in the production of various steroidal drugs and supplements.
Wirkmechanismus
The mechanism of action of 17-Methyl-Androstenone involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Androstenedione: A precursor to testosterone and estrone, with similar androgenic properties.
Androstenediol: Another steroidal compound with both androgenic and estrogenic activities.
Androsterone: A metabolite of testosterone with weaker androgenic effects.
Uniqueness of 17-Methyl-Androstenone: this compound is unique due to its specific methylation at the 17th position, which alters its biological activity and receptor binding affinity compared to other similar compounds. This modification can result in distinct physiological effects and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H30O |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h4,14,16-18H,5-12H2,1-3H3/t14-,16-,17-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
XLIKQOJPSHZPTD-YFFHVDCVSA-N |
Isomerische SMILES |
CC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC1=CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
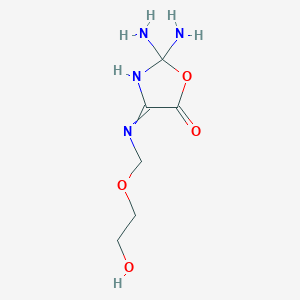

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
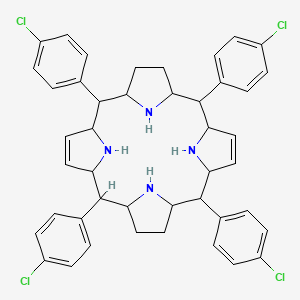


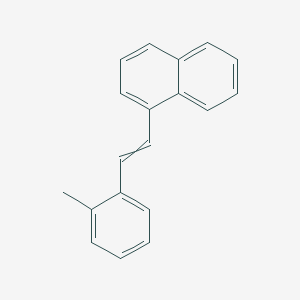
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
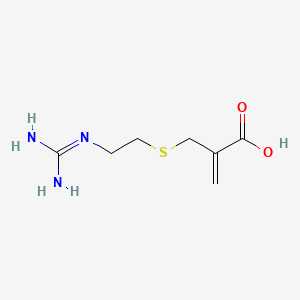

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
